molecular formula C18H42N3O6P3 B12078306 Einecs 213-576-5 CAS No. 986-10-7

Einecs 213-576-5

Cat. No.: B12078306
CAS No.: 986-10-7
M. Wt: 489.5 g/mol
InChI Key: DNZJBFOSYOVVGV-UHFFFAOYSA-N
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Description

Einecs 213-576-5, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive. It is a yellow, odorless solid that is relatively stable compared to other high explosives. This compound has been extensively used in military applications and demolition activities due to its explosive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to produce 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:

    Acid Recovery: Recycling of the acids used in the nitration process to minimize waste and reduce costs.

    Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to form various aminotoluenes.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

    Oxidation: Although less common, it can be oxidized to form different products.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.

Major Products

    Reduction: Produces aminotoluenes.

    Substitution: Can yield various substituted toluenes depending on the reagents used.

    Oxidation: Produces oxidized derivatives, though these are less common.

Scientific Research Applications

2,4,6-Trinitrotoluene has several applications in scientific research:

    Chemistry: Used as a standard explosive in studies of detonation and explosive properties.

    Biology: Research into its toxicological effects on living organisms.

    Medicine: Investigations into its potential mutagenic and carcinogenic effects.

    Industry: Utilized in the development of safer and more efficient explosives and propellants.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, characteristic of an explosion.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrotoluene: Less explosive, used as an intermediate in chemical synthesis.

    2,6-Dinitrotoluene: Similar to 2,4-dinitrotoluene, with slightly different properties.

    Nitroglycerin: More sensitive and powerful explosive, used in dynamite.

    Ammonium Nitrate: Widely used in fertilizers and explosives, less stable than 2,4,6-trinitrotoluene.

Uniqueness

2,4,6-Trinitrotoluene is unique due to its balance of stability and explosive power. It is less sensitive to shock and friction compared to nitroglycerin, making it safer to handle and transport. Its stability allows for controlled use in various applications, from military to industrial.

Properties

CAS No.

986-10-7

Molecular Formula

C18H42N3O6P3

Molecular Weight

489.5 g/mol

IUPAC Name

2,2,4,4,6,6-hexa(propan-2-yloxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C18H42N3O6P3/c1-13(2)22-28(23-14(3)4)19-29(24-15(5)6,25-16(7)8)21-30(20-28,26-17(9)10)27-18(11)12/h13-18H,1-12H3

InChI Key

DNZJBFOSYOVVGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP1(=NP(=NP(=N1)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C)OC(C)C

Origin of Product

United States

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